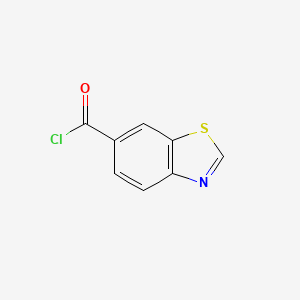![molecular formula C15H12BrNO2 B1315067 N-[4-(2-bromoacetyl)phenyl]benzamide CAS No. 59659-99-3](/img/structure/B1315067.png)
N-[4-(2-bromoacetyl)phenyl]benzamide
描述
N-[4-(2-bromoacetyl)phenyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-bromoacetyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a low temperature to control the reaction rate and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoacetyl group in N-[4-(2-bromoacetyl)phenyl]benzamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the bromine atom to form new derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the bromoacetyl group.
Oxidation: Oxidized phenyl ring derivatives.
科学研究应用
Chemistry: N-[4-(2-bromoacetyl)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, thus serving as a tool for probing biological mechanisms.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to modify proteins can be harnessed to design drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and product formulations.
作用机制
The mechanism of action of N-[4-(2-bromoacetyl)phenyl]benzamide involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This group can react with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. By forming covalent bonds with these nucleophilic sites, the compound can inhibit enzyme activity or alter protein function. This mechanism is particularly useful in studying enzyme kinetics and protein interactions.
相似化合物的比较
N-[4-(2-chloroacetyl)phenyl]benzamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
N-[4-(2-iodoacetyl)phenyl]benzamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
N-[4-(2-fluoroacetyl)phenyl]benzamide: Similar structure but with a fluoroacetyl group instead of a bromoacetyl group.
Uniqueness: N-[4-(2-bromoacetyl)phenyl]benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions with biological molecules. This makes this compound particularly useful in applications where specific reactivity is desired.
属性
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDBRMWBLAQQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501719 | |
| Record name | N-[4-(Bromoacetyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59659-99-3 | |
| Record name | N-[4-(Bromoacetyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)



![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)



![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)


![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)
